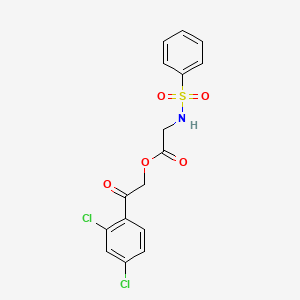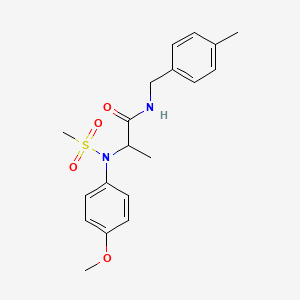![molecular formula C19H18N2O B3938276 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime](/img/structure/B3938276.png)
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime
描述
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime, also known as DIBO, is a synthetic compound that has been studied for its potential applications in scientific research. DIBO is a member of the benzo[a]phenanthridine family of compounds, which have been shown to have a range of biological activities.
作用机制
The exact mechanism of action of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. In cancer cells, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurobiology, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. In infectious disease research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the activity of enzymes involved in viral replication.
Biochemical and Physiological Effects:
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have a range of biochemical and physiological effects, depending on the specific research area. In cancer research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurobiology, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to increase levels of neurotransmitters such as dopamine and serotonin. In infectious disease research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit viral replication and reduce viral load.
实验室实验的优点和局限性
One advantage of using 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime in scientific research is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime. In cancer research, further studies could focus on optimizing the structure of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime to increase its anticancer activity and reduce toxicity. In neurobiology, further studies could focus on the potential of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime as a treatment for neurodegenerative diseases. In infectious disease research, further studies could focus on the development of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime derivatives with increased antiviral activity and reduced toxicity. Overall, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has shown promise as a versatile compound for scientific research, and further studies could lead to the development of new treatments for a range of diseases.
科学研究应用
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and infectious disease research. In cancer research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anticancer agent. In neurobiology, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious disease research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have antiviral activity against a range of viruses, including HIV-1 and hepatitis C virus.
属性
IUPAC Name |
(NE)-N-(2,2-dimethyl-1,3-dihydrobenzo[a]phenanthridin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-19(2)9-14-15(17(10-19)21-22)11-20-16-8-7-12-5-3-4-6-13(12)18(14)16/h3-8,11,22H,9-10H2,1-2H3/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKLTQPDCLZYHH-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C(=NC=C2C(=NO)C1)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C3C(=NC=C2/C(=N/O)/C1)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(2,2-dimethyl-1,3-dihydrobenzo[a]phenanthridin-4-ylidene)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11,11-dimethyl-8-(3-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938199.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3938207.png)
![2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3938212.png)
![1-ethyl-4-{2-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]ethyl}piperazine](/img/structure/B3938220.png)


![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide](/img/structure/B3938235.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B3938241.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3938243.png)

![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3938252.png)
![3-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3938265.png)
![(5-fluoro-2-methoxyphenyl){methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}acetic acid](/img/structure/B3938293.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3938299.png)